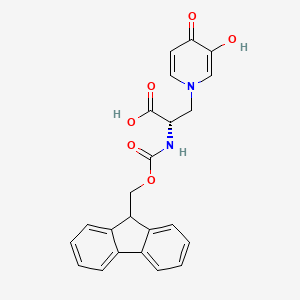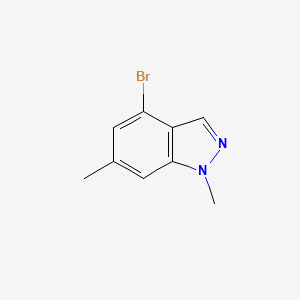amine dihydrochloride CAS No. 1426142-93-9](/img/structure/B6350705.png)
[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-Indol-3-yl)ethylamine dihydrochloride” is a chemical compound with a molecular weight of 287.79 and a molecular formula of C16H17N3 HCl . It is a solid in physical form . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for the compound is1S/C16H17N3.2ClH/c1-13-15(16-6-2-3-7-17(16)20-13)8-10-19-12-14-5-4-9-18-11-14;;/h2-7,9,11,19-20H,8,10,12H2,1H3;2*1H . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 287.79 and a molecular formula of C16H17N3 HCl . The InChI code provides a specific identifier for its molecular structure .Wissenschaftliche Forschungsanwendungen
[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride has been studied for its potential use in various areas of scientific research. It has been studied for its potential use in drug development as a potential therapeutic agent for various diseases and conditions. It has also been studied for its potential use in biochemistry and physiology, as it has been shown to have an effect on various biochemical and physiological processes. Additionally, it has been studied for its potential use in laboratory experiments, as it can be used to study the effects of various compounds on biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of [2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride is not fully understood. However, it is believed that the compound acts as an agonist of the serotonin receptor, which is involved in the regulation of various biochemical and physiological processes. Additionally, it has been shown to interact with other receptors, such as the dopamine, norepinephrine, and histamine receptors, which are also involved in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
This compound(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride has been studied for its potential use in various areas of scientific research. It has been shown to have an effect on various biochemical and physiological processes, including the regulation of serotonin and other neurotransmitters, the regulation of the immune system, and the regulation of cell proliferation. Additionally, it has been studied for its potential use in the treatment of various diseases and conditions, such as depression, anxiety, and pain.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a wide range of experiments. Additionally, it has been studied for its potential use in various areas of scientific research, making it a useful tool for studying the effects of various compounds on biochemical and physiological processes. However, it is important to note that this compound is not approved for human use and should only be used in laboratory experiments.
Zukünftige Richtungen
[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride has potential for use in various areas of scientific research. Potential future directions include further research into its potential use as a therapeutic agent for various diseases and conditions, further research into its mechanism of action, and further research into its potential use in the study of biochemical and physiological processes. Additionally, further research into its potential use in drug development and the development of new compounds based on this compound could also be explored.
Synthesemethoden
[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride can be synthesized using a simple two-step process. The first step involves the reaction of 1-chloro-[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloridemethyl-[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochlorideindole with pyridine-4-ylmethanamine in the presence of a base such as pyridine. The second step involves the addition of dihydrochloride to the resulting product. The final product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.2ClH/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13;;/h1-6,8-9,12,18-19H,7,10-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFPXXJDCVLFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)
![1-Methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6350643.png)








![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%](/img/structure/B6350703.png)
![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350721.png)
![[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350728.png)
